molecular formula C28H38N4O6S B12302976 5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid

5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid

Cat. No.: B12302976
M. Wt: 558.7 g/mol
InChI Key: DKSZOQIYZOVHOL-UHFFFAOYSA-N
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Description

VH 032 amide-alkylC4-acid is a functionalized von-Hippel-Lindau protein ligand (VHL) used in PROTAC (Proteolysis Targeting Chimera) research and development. This compound incorporates an E3 ligase ligand plus an alkylC4 linker with a terminal carboxylic acid, making it ready for conjugation to a target protein ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH 032 amide-alkylC4-acid involves multiple steps, starting with the preparation of the von-Hippel-Lindau protein ligand. The ligand is then functionalized with an alkylC4 linker and a terminal carboxylic acid. The reaction conditions typically involve the use of suitable solvents and reagents to ensure high purity and yield .

Industrial Production Methods

Industrial production of VH 032 amide-alkylC4-acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. The compound is produced under controlled conditions to maintain its high purity (≥95%) and stability .

Chemical Reactions Analysis

Types of Reactions

VH 032 amide-alkylC4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

VH 032 amide-alkylC4-acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of PROTACs and other functionalized molecules.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Medicine: Investigated for its potential in targeted cancer therapies and other medical applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

VH 032 amide-alkylC4-acid exerts its effects by binding to the von-Hippel-Lindau protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH 032 amide-alkylC4-acid is unique due to its specific alkylC4 linker and terminal carboxylic acid, which provide distinct chemical properties and reactivity. This uniqueness makes it particularly suitable for conjugation to target protein ligands in PROTAC research .

Properties

Molecular Formula

C28H38N4O6S

Molecular Weight

558.7 g/mol

IUPAC Name

6-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C28H38N4O6S/c1-17-24(39-16-30-17)19-11-9-18(10-12-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)7-5-6-8-23(35)36/h9-12,16,20-21,25,33H,5-8,13-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36)

InChI Key

DKSZOQIYZOVHOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)O)O

Origin of Product

United States

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